3-Acetamido-3-phenylprop-2-enoic acid
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Overview
Description
3-Acetamido-3-phenylprop-2-enoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of an acetamido group attached to the alpha carbon of the cinnamic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetamido-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation . Another method includes the oxidation of cinnamaldehyde or the condensation of benzal chloride and sodium acetate, followed by acid hydrolysis . The Perkin reaction is also a notable method for synthesizing cinnamic acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a catalytic amount of piperidine in a water-insoluble ionic liquid . This method is favored due to its high yield and the recyclability of the ionic liquid.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Acetamido-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiparasitic properties.
Medicine: It is investigated for its potential in treating high blood pressure and preventing strokes.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt cell wall synthesis and inhibit enzyme activity in microorganisms . In medicinal applications, it may act on molecular targets involved in blood pressure regulation and stroke prevention.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound of 3-Acetamido-3-phenylprop-2-enoic acid, known for its aromatic properties and use in flavoring and fragrance industries.
Phenylacetic acid: Another related compound with applications in the synthesis of pharmaceuticals and perfumes.
Phenylpropanoic acid: Similar in structure, used in the production of various organic compounds.
Uniqueness
This compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and broadens its range of applications compared to its parent compound, cinnamic acid.
Properties
IUPAC Name |
3-acetamido-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDEJVYLGPZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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